

CEP-33779: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CEP-33779	
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An in-depth examination of the chemical structure, properties, and biological activity of the selective JAK2 inhibitor, **CEP-33779**.

CEP-33779 is a potent and selective, orally bioavailable small-molecule inhibitor of Janus kinase 2 (JAK2).[1][2] It has been investigated for its therapeutic potential in various disease contexts, including cancer and inflammatory disorders, owing to its targeted mechanism of action within the JAK/STAT signaling pathway.[3][4][5] This technical guide provides a comprehensive overview of **CEP-33779**, consolidating key data on its chemical properties, biological activity, and the methodologies used in its preclinical evaluation.

Chemical Structure and Properties

CEP-33779 is a 1,2,4-triazolo[1,5-a]pyridine derivative.[5][6] Its chemical identity and core physicochemical properties are summarized in the tables below.



Identifier	Value
IUPAC Name	N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4- (methylsulfonyl)phenyl)-[3][6]triazolo[1,5- a]pyridin-2-amine[3][7]
CAS Number	1257704-57-6[3][6][8]
Chemical Formula	C24H26N6O2S[3][6][8]
SMILES	O=S(C1=CC=C(C2=CC=CN3C2=NC(NC4=CC=CC(N5CCN(C)CC5)=C4)=N3)C=C1)(C)=O[3][6]
InChI Key	RFZKSQIFOZZIAQ-UHFFFAOYSA-N[3][4]
Physicochemical Property	Value
Molecular Weight	462.57 g/mol [3][6][8]
Appearance	Light yellow to yellow solid[6]
Purity	≥95% to 99.79% (batch dependent)[4][7][9]
Solubility	Soluble in DMSO (≥23.15 mg/mL); Insoluble in water and ethanol[7][9]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years[6]

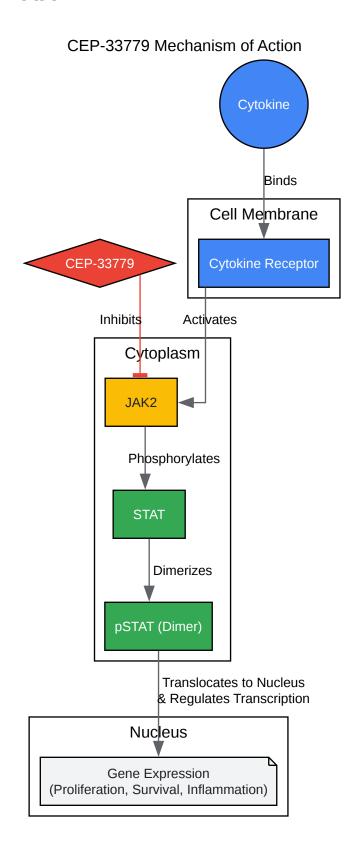
Mechanism of Action and Signaling Pathway

CEP-33779 functions as a selective inhibitor of JAK2, a key enzyme in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors involved in cell proliferation, differentiation, and immune responses.[1][10][11]

The primary mechanism of action involves the inhibition of JAK2 kinase activity, which subsequently prevents the phosphorylation and activation of its downstream targets, primarily STAT3 and STAT5.[1][9][12] The constitutive activation of the JAK2/STAT3 pathway is implicated in the pathogenesis of various cancers and inflammatory diseases.[5][13] By



inhibiting this pathway, **CEP-33779** can suppress the growth of tumor cells and reduce inflammatory responses.[3][5]





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CEP-33779 inhibits the JAK/STAT signaling pathway.

Biological Activity and Preclinical Data

CEP-33779 has demonstrated significant biological activity in a range of preclinical models. Its primary activity is the potent and selective inhibition of JAK2.

Target	IC50	Selectivity
JAK2	1.8 ± 0.6 nM[1][6][9]	>40-fold vs. JAK1; >800-fold vs. TYK2[1][7][9]

In Vitro Studies

- Inhibition of STAT5 Phosphorylation: In HEL92 cells, CEP-33779 inhibited the phosphorylation of STAT5 in a concentration-dependent manner, with activity observed at concentrations below 3 μM.[1][9]
- P-glycoprotein (P-gp) Inhibition: CEP-33779 has been shown to inhibit the transport function
 of P-glycoprotein (ABCB1), a key mediator of multidrug resistance in cancer.[6] This activity
 sensitizes P-gp overexpressing cancer cells to chemotherapeutic agents like doxorubicin
 and vincristine.[6][14]

In Vivo Studies

CEP-33779 has been evaluated in various animal models, demonstrating its therapeutic potential.



Disease Model	Animal	Dosage	Key Findings
Colitis-Associated Colorectal Cancer	Mouse	10, 30, 55 mg/kg, p.o., b.i.d.	Induced regression of established tumors, reduced angiogenesis and tumor cell proliferation. Correlated with inhibition of STAT3 and NF-κB activation. [3][5][9]
Rheumatoid Arthritis (CAIA & CIA models)	Mouse	10, 30, 55, 100 mg/kg, p.o., b.i.d.	Reduced mean paw edema and clinical scores. Decreased levels of pro-inflammatory cytokines (IL-1 β , IL-6, TNF α).[1][9][11]
Systemic Lupus Erythematosus (MRL/lpr mice)	Mouse	100 mg/kg, p.o.	Extended survival, reduced splenomegaly/lympho megaly, and protected against glomerulonephritis.[4] [9]
Prostate Cancer (CWR22 xenograft)	Nude Mouse	30 mg/kg, p.o., b.i.d.	Resulted in tumor stasis and partial regressions.[6]

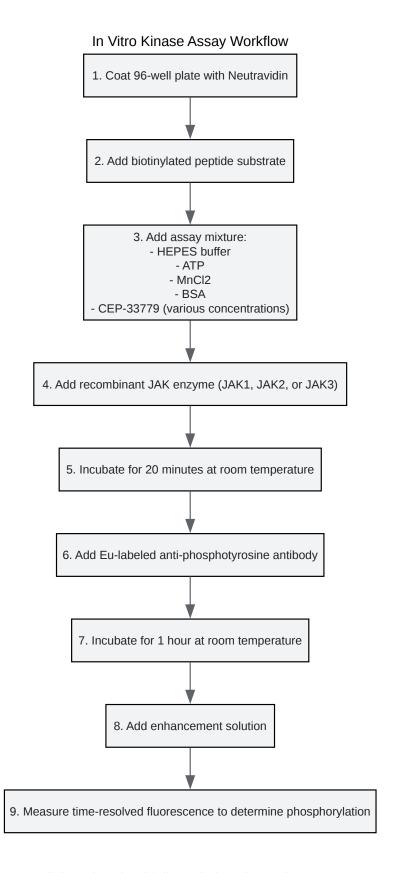
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of **CEP-33779**.

In Vitro Kinase Assay



This assay measures the direct inhibitory effect of **CEP-33779** on JAK family kinases.



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Workflow for the in vitro JAK kinase inhibition assay.

Methodology Summary:

- Plate Preparation: 96-well plates are coated with neutravidin, followed by a biotinylated peptide substrate.[6][15]
- Reaction Mixture: A kinase assay mixture containing HEPES buffer, ATP, MnCl2, BSA, and varying concentrations of CEP-33779 (dissolved in DMSO) is added to the wells.[6][15]
- Enzyme Reaction: The reaction is initiated by adding recombinant human JAK1, JAK2, or JAK3 enzyme and allowed to proceed for 20 minutes at room temperature.[6][15]
- Detection: The amount of phosphorylated peptide is quantified by adding a Europium-labeled anti-phosphotyrosine antibody, followed by an enhancement solution. The fluorescence is then measured to determine the level of kinase activity.[6]
- Data Analysis: IC50 values are calculated from the concentration-response curves.[6]

In Vivo Pharmacodynamic (PD) Assay in Xenograft Models

This protocol is used to confirm the in vivo activity of **CEP-33779** on its target in a tumor model.

Methodology Summary:

- Model System: Nude mice are implanted with human cancer cells (e.g., CWR22 or HEL92)
 to establish xenograft tumors.[6][9]
- Dosing: Once tumors are established, mice are treated orally with CEP-33779 (e.g., 55 mg/kg) or a vehicle control (e.g., PEG400).[6][9]
- Sample Collection: At specified time points after dosing (e.g., 2, 6, and 24 hours), animals are euthanized, and plasma and tumor samples are collected.[6]
- Protein Extraction: Tumor extracts are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors.[1][6]



 Western Blot Analysis: Equal amounts of protein from the tumor extracts are separated by SDS-PAGE and transferred to a membrane. The levels of total and phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are analyzed by Western blot using specific antibodies to assess the extent of target inhibition.[1][6][9]

Synthesis

An efficient, multi-step synthesis for **CEP-33779** has been developed, utilizing multiple palladium coupling reactions in a convergent manner. This improved process was designed to be scalable and avoids the need for chromatographic purification, which is a significant advantage for large-scale production.[16]

Conclusion

CEP-33779 is a well-characterized, potent, and selective JAK2 inhibitor with demonstrated efficacy in a variety of preclinical models of cancer and inflammatory diseases. Its oral bioavailability and favorable pharmacokinetic profile further underscore its potential as a therapeutic agent.[6] The detailed chemical, biological, and methodological data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of **CEP-33779** and other selective JAK2 inhibitors.

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